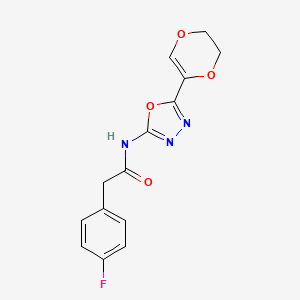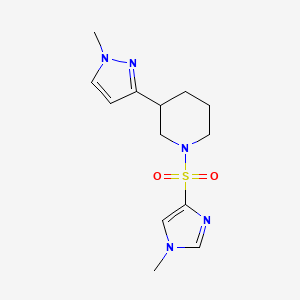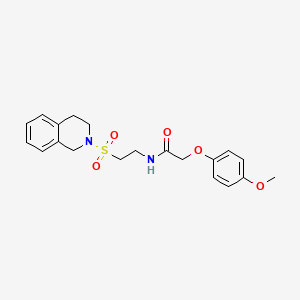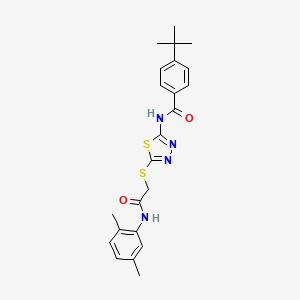![molecular formula C11H16N4S B2364378 3-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-1,2,5-thiadiazole CAS No. 2198371-75-2](/img/structure/B2364378.png)
3-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-1,2,5-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-1,2,5-thiadiazole is a compound that has garnered significant attention in the scientific community due to its potential therapeutic applications. This compound possesses a unique chemical structure that makes it an attractive candidate for drug development.
Scientific Research Applications
Antitumor and Anticancer Agents
The pyrrol-2(1H)-one moiety, a core structure within the compound, is known for its broad spectrum of biological activity, including antitumor and anticancer properties . This suggests that our compound could be investigated for its potential use in cancer therapy, particularly in the development of new chemotherapeutic agents that target specific cancer cell lines.
Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors
Compounds with a dihydropyrrol-2-one structure have been identified as inhibitors of ASK1 , an enzyme involved in the cellular stress response pathway leading to apoptosis. The inhibition of ASK1 has therapeutic potential in the treatment of diseases where apoptosis is dysregulated, such as neurodegenerative disorders.
Carbonic Anhydrase Inhibitors
Human cytosolic carbonic anhydrases are enzymes that play a crucial role in various physiological processes. Inhibitors of these enzymes, which include dihydropyrrol-2-one derivatives, have applications in treating conditions like glaucoma, epilepsy, and mountain sickness .
Antimicrobial Agents
The compound’s structure, which includes a thiadiazole ring, is often associated with antimicrobial activity. Thiadiazoles are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and antiviral effects . This makes the compound a candidate for the development of new antimicrobial drugs.
Neurodegenerative Disease Research
Given the compound’s potential activity against ASK1 and carbonic anhydrases, it may be valuable in neurodegenerative disease research. Compounds that can modulate these enzymes are of interest for the treatment of Alzheimer’s and Parkinson’s diseases .
Organic Synthesis Intermediates
Compounds containing aziridine and pyrrolidine structures are important intermediates in organic synthesis, providing access to a wide range of heterocyclic compounds . The compound could serve as a versatile intermediate for synthesizing novel heterocycles.
Pharmacophore Development
The presence of multiple pharmacophoric groups such as aziridine, oxadiazole, pyridine, and phthalimide moieties in related structures indicates that our compound could be used as a scaffold for pharmacophore development . This is essential for the discovery of new drugs with specific biological targets.
properties
IUPAC Name |
3-(2-cyclopropyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-1,2,5-thiadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4S/c1-2-10(1)14-4-8-6-15(7-9(8)5-14)11-3-12-16-13-11/h3,8-10H,1-2,4-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQFMLMIBICBNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC3CN(CC3C2)C4=NSN=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-1,2,5-thiadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[2-(4-Chlorophenyl)-2-oxoethyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2364297.png)

![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2364302.png)
![(Z)-3-(6-bromoimidazo[1,2-a]pyridin-3-yl)-2-cyano-N-propan-2-ylprop-2-enamide](/img/structure/B2364304.png)
![(E)-3-(1,3-Benzodioxol-5-yl)-N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]prop-2-enamide](/img/structure/B2364305.png)

![Thieno[3,2-c]pyridine-7-carboxylic acid](/img/structure/B2364307.png)
![(Z)-5-chloro-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2364309.png)

![N-(2-chloro-4-fluorophenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2364315.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2364317.png)
![(E)-4-(Dimethylamino)-N-[1-(2-methoxy-2-methylpropyl)-4-methylpiperidin-4-yl]but-2-enamide](/img/structure/B2364318.png)